Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)-
Description
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- is a benzamide derivative characterized by a p-amino group on the benzamide core and a benzyl substituent modified with a diethylamino methyl group at the ortho position.
Properties
CAS No. |
84227-74-7 |
|---|---|
Molecular Formula |
C19H25N3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-amino-N-[[2-(diethylaminomethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)14-17-8-6-5-7-16(17)13-21-19(23)15-9-11-18(20)12-10-15/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23) |
InChI Key |
UOVRNPNJWSAWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Direct Amidation
This method involves the direct reaction between a benzoyl chloride derivative and an amine group. The steps typically include:
- Reactants : Benzoyl chloride derivative and a substituted benzylamine containing diethylaminomethyl groups.
- Conditions : Performed in the presence of a base such as sodium hydroxide or pyridine to neutralize the HCl byproduct.
- Solvents : Common solvents include dichloromethane or ethanol.
- Temperature : Room temperature to mild heating (25–50°C) to promote reaction kinetics.
Substitution Reactions
The synthesis can also involve nucleophilic substitution reactions:
- Reactants : A p-amino benzamide derivative and o-(diethylamino)methylbenzyl chloride.
- Catalyst : Sodium hydroxide or potassium carbonate to facilitate the substitution.
- Solvents : Ethanol or methanol are commonly used due to their compatibility with the reactants.
- Temperature : Typically carried out at 50–80°C to ensure completion of the reaction.
Reductive Amination
This method is particularly useful when introducing the diethylaminomethyl group:
- Reactants : A benzaldehyde derivative, diethylamine, and ammonium formate.
- Catalyst : Palladium on carbon (Pd/C) is used for hydrogenation.
- Solvent : Methanol or ethanol.
- Reaction Conditions : Reaction is performed under hydrogen gas at moderate pressure (1–5 atm) and room temperature.
Reaction Optimization
Temperature Control
Temperature plays a critical role in maintaining reaction specificity and avoiding side reactions:
- Direct amidation is optimized at lower temperatures (25–50°C).
- Substitution reactions require slightly elevated temperatures (50–80°C).
Solvent Selection
The choice of solvent impacts solubility and reaction rates:
- Polar solvents like ethanol are preferred for nucleophilic substitution.
- Nonpolar solvents like dichloromethane are used in direct amidation for better separation of byproducts.
Catalysts
Catalysts such as sodium hydroxide or Pd/C are essential for enhancing reaction speed and yield:
- Pd/C is particularly effective in reductive amination due to its ability to facilitate hydrogen transfer.
Purification Techniques
Recrystallization
Recrystallization from ethanol or methanol is commonly employed to purify the synthesized compound:
- Dissolve the crude product in hot ethanol.
- Cool gradually to precipitate pure crystals.
Chromatography
High-performance liquid chromatography (HPLC) or column chromatography may be used for further purification:
- Silica gel is often used as a stationary phase.
- Elution solvents include mixtures of hexane and ethyl acetate.
Characterization Techniques
To confirm the structure and purity of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)-, several analytical techniques are employed:
| Technique | Purpose | Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms molecular structure | Chemical shifts corresponding to amide, amino, and aromatic groups detected |
| Infrared Spectroscopy (IR) | Identifies functional groups | Peaks for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) observed |
| Mass Spectrometry (MS) | Determines molecular weight | Molecular ion peak corresponding to C₁₉H₂₆N₃O identified |
| X-ray Crystallography | Analyzes 3D molecular conformation | Confirms spatial arrangement of functional groups |
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Key Features |
|---|---|---|---|
| Direct Amidation | Benzoyl chloride + substituted benzylamine | Base (e.g., NaOH), solvent | Simple setup, moderate yield |
| Substitution Reaction | p-Amino benzamide + o-(diethylamino)methylbenzyl chloride | Base, ethanol/methanol | Effective for functional group introduction |
| Reductive Amination | Benzaldehyde + diethylamine + ammonium formate | Pd/C catalyst, hydrogen gas | High specificity, clean product |
Chemical Reactions Analysis
Types of Reactions
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Benzamide derivatives, including p-amino-N-(o-((diethylamino)methyl)benzyl)-, have demonstrated significant biological activities:
- Antibacterial and Antifungal Properties : Research indicates that these compounds exhibit notable activity against various pathogens. For instance, studies have shown that certain substituted benzamides possess inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) suggesting their potential as therapeutic agents against resistant strains of bacteria.
- Anticancer Activity : The compound's structural characteristics allow it to interact with nucleic acids, which is essential for anticancer activity. In vitro tests have revealed that derivatives exhibit significant antiproliferative effects on human cancer cell lines . For example, compounds derived from similar structures showed IC values as low as 4.53 µM against colorectal carcinoma cells .
Synthesis of Benzamide Derivatives
The synthesis of benzamide derivatives typically involves several key methods:
- Conventional Organic Synthesis : Traditional methods are employed to create various substituted benzamides.
- Photochemical and Microwave-Assisted Reactions : These modern techniques enhance the efficiency and yield of synthesis processes .
These synthetic pathways allow for the modification of the compound's structure to tailor its biological activity.
Therapeutic Applications
Benzamide derivatives are utilized in various therapeutic contexts:
- Metabolic Disorders : Some derivatives have shown potential in treating conditions related to lipid and carbohydrate metabolism disorders, such as obesity and diabetes. They can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation .
- Inflammatory Diseases : Due to their anti-inflammatory properties, these compounds may be beneficial in treating inflammatory conditions like asthma and cardiovascular diseases .
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of novel amino and amido substituted pentacyclic benzimidazole derivatives against various cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity .
- Enzyme Inhibition Studies : Research on new aryl thiazolone–benzenesulfonamides demonstrated their potent inhibitory effects against carbonic anhydrase IX (CA IX), showcasing the therapeutic potential of benzamide derivatives in targeting specific enzymes involved in disease processes .
- Antimicrobial Studies : A comprehensive evaluation of synthesized 2-mercaptobenzimidazole derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, highlighting the versatility of benzamide derivatives in combating infections .
Mechanism of Action
The mechanism of action of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Key Observations:
Anticonvulsant Activity
Benzylamine derivatives (e.g., methyl 4-N-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-ate) exhibit significant anticonvulsant activity in maximal electroshock seizure (MES) models. However, analogous benzamides, including the target compound, show divergent activity due to conformational rigidity imparted by the amide bond .
Physicochemical Properties
- Solubility: Diethylamino groups (as in the target compound) enhance water solubility compared to dimethylamino analogues (e.g., 4-(dimethylamino)benzonitrile, ) due to increased basicity .
- Stability: The absence of hydrolytically sensitive groups (e.g., ester or nitrile moieties in and ) suggests greater stability under physiological conditions compared to compounds like 4-(dimethylamino)benzonitrile .
Biological Activity
Benzamide derivatives, including Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- can be classified under the broader category of benzamide derivatives. Its structure features a benzene ring substituted with an amino group and a diethylaminomethyl side chain. The unique arrangement of these functional groups contributes to its biological activity.
Pharmacological Activities
1. Antitumor Activity
Benzamide derivatives are known for their potential antitumor properties. Research indicates that certain benzamides exhibit inhibitory effects on various cancer cell lines. For instance, compounds containing the benzamide moiety have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. A study demonstrated that specific analogs of benzamide could inhibit the activity of EGFR and HER2 kinases, leading to reduced tumor growth in vitro and in vivo models .
2. Neuroleptic Activity
Benzamide derivatives have also been explored for their neuroleptic properties. A series of synthesized compounds demonstrated significant antipsychotic effects, with some derivatives showing up to 15 times greater efficacy than established neuroleptics like metoclopramide . This suggests a promising avenue for developing new treatments for psychotic disorders.
3. Antibacterial Properties
Research has highlighted the antibacterial potential of benzamide compounds. Some studies reported that benzamide derivatives possess activity against various bacterial strains, making them candidates for antibiotic development . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
The biological activity of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- can be attributed to several mechanisms:
- Inhibition of Kinases : Many benzamide derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which play a pivotal role in signal transduction pathways related to cell growth and differentiation .
- Modulation of Neurotransmitter Receptors : The neuroleptic effects are likely mediated through interactions with dopamine receptors, akin to traditional antipsychotics .
- Antimicrobial Action : The antibacterial effects may result from interference with bacterial metabolic processes or structural integrity .
Case Studies and Research Findings
Several studies have documented the biological activities of benzamide derivatives:
Q & A
Q. What are the common synthetic routes for preparing p-amino-N-(o-((diethylamino)methyl)benzyl)benzamide, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Mannich reactions to introduce the diethylaminomethyl group, using formaldehyde and secondary amines (e.g., diethylamine) under mild acidic or basic conditions .
- Amide coupling with benzoyl chloride derivatives, requiring inert atmospheres (e.g., N₂) and solvents like dichloromethane or acetonitrile .
- Protection/deprotection strategies for amino groups (e.g., using O-benzyl hydroxylamine) to prevent side reactions .
Critical Parameters : - Temperature control (e.g., room temperature for amide coupling vs. reflux for Mannich reactions).
- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions) .
- Hazard mitigation (e.g., handling mutagenic intermediates with PPE and fume hoods) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Essential for confirming the presence of diethylamino, benzyl, and amide moieties. Aromatic proton splitting patterns distinguish substitution positions .
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns indicative of labile groups (e.g., benzylic cleavage) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- HPLC/Purity Analysis : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for intermediates prone to by-products (e.g., incomplete deprotection) .
Q. What solvents and reagents are optimal for its solubility and stability during storage?
- Methodological Answer :
- Solubility : Moderately soluble in dichloromethane, DMF, and acetonitrile; poorly soluble in water. Sonication or gentle heating (≤40°C) aids dissolution .
- Stability : Store under inert gas (argon) at -20°C to prevent oxidation of the amino group. Avoid prolonged exposure to light due to potential photodegradation .
- Incompatible Reagents : Strong acids/bases may hydrolyze the amide bond; oxidizing agents (e.g., KMnO₄) can degrade the diethylamino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., varying yields or by-products) during synthesis?
- Methodological Answer :
- Systematic Parameter Variation : Test solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for acylations) to identify optimal conditions .
- By-Product Analysis : Use LC-MS to detect impurities (e.g., over-oxidized species if KMnO₄ is used) and adjust stoichiometry or reaction time .
- Computational Modeling : DFT calculations predict reaction pathways (e.g., activation energies for Mannich intermediates) to rationalize experimental discrepancies .
Q. What strategies minimize mutagenic risks while optimizing reaction yields for scale-up?
- Methodological Answer :
- Ames Testing : Screen intermediates (e.g., anomeric amides) for mutagenicity early in development. Use Ames II assays for high-throughput analysis .
- Green Chemistry : Replace mutagenic reagents (e.g., trichloroisocyanuric acid) with safer alternatives (e.g., NaHCO₃ for neutralization) .
- Process Safety : Conduct DSC studies to identify thermally unstable intermediates and implement controlled heating/cooling protocols .
Q. How can structure-activity relationship (SAR) studies elucidate this compound’s interactions with biological targets?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with methoxy) to assess binding affinity to enzymes/receptors .
- Biochemical Assays : Use fluorescence polarization or SPR to quantify interactions with targets (e.g., kinase inhibition assays for anticancer activity) .
- Molecular Docking : Align optimized geometries (via Gaussian) with protein active sites (e.g., using AutoDock Vina) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
